1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2/c1-5-6(8)4-10(9-5)3-2-7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZRAAMWAJEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 1-(2-Fluoroethyl)-4-Iodo-3-Methyl-1H-Pyrazole
Core Pyrazole Ring Formation
The construction of the pyrazole backbone typically begins with cyclocondensation reactions. A common approach involves reacting 1,3-dicarbonyl precursors with hydrazines. For 3-methyl-substituted pyrazoles, acetylacetone derivatives serve as starting materials. Ethyl 3-oxobutanoate, for instance, reacts with hydrazine hydrate under acidic conditions to yield 3-methyl-1H-pyrazole. Subsequent N-alkylation introduces the 2-fluoroethyl group, though competing regioselectivity challenges necessitate protective group strategies.
Fluorinated Side-Chain Incorporation
Introducing the 2-fluoroethyl group at the N1 position requires careful optimization. Patent WO2017064550A1 describes a Claisen condensation between ethyl fluoroacetate and dimethylamino vinyl methyl ketone to generate fluorinated diketone intermediates. These intermediates undergo cyclization with methylhydrazine, though yields are highly sensitive to temperature and solvent polarity. Alternatively, direct alkylation of pre-formed pyrazoles using 2-fluoroethyl triflate in the presence of bases like potassium carbonate has been reported.
Regioselective Iodination at C4
Iodination at the C4 position is achieved via electrophilic aromatic substitution. A mixture of N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in glacial acetic acid selectively iodinates the pyrazole ring at elevated temperatures (80°C). The electron-withdrawing fluoroethyl group directs substitution to the C4 position, minimizing competing reactions at C5. Yields range from 71% to 86%, depending on stoichiometric ratios and reaction duration.
Detailed Methodologies and Experimental Protocols
Stepwise Synthesis from 3-Methyl-1H-Pyrazole
N-Alkylation with 2-Fluoroethyl Bromide
A stirred solution of 3-methyl-1H-pyrazole (10 mmol) in anhydrous DMF is treated with sodium hydride (12 mmol) at 0°C. After 30 minutes, 2-fluoroethyl bromide (12 mmol) is added dropwise, and the mixture is heated to 60°C for 12 hours. Quenching with ice water followed by extraction with dichloromethane yields 1-(2-fluoroethyl)-3-methyl-1H-pyrazole as a colorless oil (78% yield).
Electrophilic Iodination
The intermediate (5 mmol) is dissolved in glacial acetic acid (10 mL), and NIS (7.5 mmol) in TFA (5 mL) is added. The reaction is refluxed at 80°C for 8 hours, cooled, and diluted with dichloromethane. Sequential washing with sodium thiosulfate and sodium bicarbonate removes excess iodine. Column chromatography (hexane/ethyl acetate, 3:1) isolates the title compound as a white solid (72% yield).
One-Pot Tandem Approach
An optimized protocol from ARKIVOC 2014 combines ring formation and iodination in a single vessel. Ethyl 3-oxobutanoate (10 mmol) and 2-fluoroethylhydrazine (10 mmol) are heated in ethanol at 70°C for 4 hours. Without isolation, NIS (15 mmol) and TFA (5 mL) are introduced, and heating continues for 6 hours. This method achieves an overall yield of 65%, reducing purification steps.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Iodination efficiency correlates with solvent polarity. Acetic acid outperforms THF or DCM due to enhanced solubility of NIS and stabilization of the iodonium ion intermediate. Elevated temperatures (80–100°C) accelerate substitution but risk decomposition, necessitating strict temperature control.
Characterization and Analytical Data
Spectroscopic Profiles
Applications and Derivative Synthesis
Challenges and Limitations
Regioselectivity in Iodination
Competing C5 iodination occurs in substrates lacking electron-withdrawing groups, necessitating protective strategies like ethoxyethyl group installation.
Fluorine-Induced Reactivity
The electron-withdrawing fluoroethyl group deactivates the ring, requiring harsher iodination conditions that may compromise yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fluorine and iodine substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(2-Fluoro-ethyl)-4-azido-3-methyl-1H-pyrazole, while a Suzuki-Miyaura coupling reaction could produce a biaryl derivative.
Scientific Research Applications
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, as well as its metabolic stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Physicochemical Properties
- Molecular Weight : The difluoroethyl and difluoromethyl analogues share identical molecular weights (258.01 g/mol), suggesting similar solubility profiles .
Biological Activity
1-(2-Fluoro-ethyl)-4-iodo-3-methyl-1H-pyrazole is a pyrazole derivative notable for its unique combination of halogen substituents, which bestow distinct chemical and biological properties. This article explores its biological activities, including antimicrobial, antifungal, anticancer properties, and its potential as a therapeutic agent.
The compound is characterized by the presence of both fluorine and iodine atoms, which enhance its reactivity and interaction with biological targets. The general structure can be represented as follows:
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The halogen substituents influence binding affinity to enzymes and receptors, potentially leading to inhibition or activation of these targets. This interaction can result in various biological outcomes, including modulation of signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy.
| Compound | Target Bacteria | Activity (IC50) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Pyrazole Derivatives | S. aureus | TBD |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro studies have shown promising results against various fungal strains, indicating its potential use in treating fungal infections.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. It has been suggested that the compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been reported to exhibit activity against c-MET kinase, which is implicated in tumor growth and metastasis.
| Study | Target Kinase | Activity (IC50) |
|---|---|---|
| Recent Clinical Trials | c-MET | TBD |
Case Studies
- Antimicrobial Efficacy : A study conducted by Argade et al. synthesized a series of pyrazole derivatives and tested them against standard bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting a structure-activity relationship that could be explored further for drug development.
- Anticancer Activity : A recent investigation into the kinase inhibition properties of pyrazole derivatives found that this compound showed promise as a dual inhibitor for c-MET kinase, with ongoing studies aimed at optimizing its potency and selectivity.
Q & A
Basic: What are the key parameters to optimize during the synthesis of 1-(2-fluoroethyl)-4-iodo-3-methyl-1H-pyrazole?
Answer:
Synthesis optimization requires precise control of:
- Temperature : Pyrazole derivatives often require mild to moderate temperatures (e.g., 50–80°C) to avoid decomposition of halogenated intermediates .
- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) are preferred for facilitating nucleophilic substitution reactions involving iodine or fluorine substituents .
- Reaction time : Extended reaction times (12–24 hours) may improve yields in cyclization steps, as seen in analogous pyrazole-triazole hybrids .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine splitting in the ethyl group) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (iodine’s signature at ~127 m/z) .
- IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and steric effects of the bulky iodo and fluoroethyl groups, as demonstrated for structurally related pyrazoles .
Advanced: How can researchers resolve contradictions in biological activity data for halogenated pyrazoles?
Answer:
Contradictions often arise from:
- Solubility differences : Fluorinated ethyl groups enhance lipophilicity, but iodine’s bulk may reduce aqueous solubility. Use DMSO/PBS mixtures for consistent in vitro assays .
- Metabolic stability : Fluorine improves metabolic resistance, while iodine may undergo dehalogenation. Perform hepatic microsome studies to compare degradation rates .
- Target specificity : Use computational docking (e.g., AutoDock Vina) to model interactions with biological targets, accounting for iodine’s van der Waals radius vs. fluorine’s electronegativity .
- Dose-response validation : Replicate assays with orthogonal methods (e.g., fluorescence vs. luminescence readouts) to confirm activity trends .
Advanced: What strategies mitigate instability of the iodo substituent during storage or reactions?
Answer:
- Light exclusion : Store the compound in amber vials under inert gas (argon) to prevent photolytic C-I bond cleavage .
- Low-temperature reactions : Conduct iodination steps at ≤0°C to minimize unintended substitution or elimination .
- Stabilizing agents : Add radical scavengers (e.g., BHT) during long-term storage to inhibit iodine-mediated degradation .
- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (40°C/75% RH) .
Advanced: How does the fluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The fluoroethyl group:
- Modulates electronic effects : Fluorine’s electronegativity withdraws electron density, potentially activating the pyrazole ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Steric hindrance : The ethyl chain’s flexibility may reduce steric clashes compared to bulkier substituents, enabling efficient coupling at the 4-iodo position .
- Solubility trade-offs : Fluorine improves solubility in organic phases, but may necessitate polar solvents (e.g., DMF/H₂O) for heterogeneous reactions .
Advanced: What computational methods predict the compound’s pharmacokinetic (PK) properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (enhanced by fluorine) and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways (e.g., iodine vs. fluorine retention) .
- Quantum mechanics (QM) : Calculate bond dissociation energies (C-I vs. C-F) to prioritize synthetic modifications for stability .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity screening : Perform Ames tests for mutagenicity, as iodinated aromatics may intercalate DNA .
- Ventilation : Use fume hoods during synthesis; iodine vapors and fluorinated byproducts are respiratory hazards .
- Waste disposal : Neutralize halogenated waste with activated charcoal or specialized absorbents before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent variation : Replace iodine with bromine or chlorine to assess halogen size’s impact on target binding .
- Fluorine positioning : Compare 2-fluoroethyl vs. 3-fluoroethyl isomers to optimize metabolic stability .
- Methyl group removal : Synthesize the 3-desmethyl analog to evaluate steric contributions to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
